4-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Overview
Description
4-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound that features a pyrazole ring, a thiophene ring, and a hydroxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached through an electrophilic aromatic substitution reaction.
Formation of the Oxobutanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
4-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the thiophene and pyrazole rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-(2-hydroxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid: Similar structure with a furan ring instead of a thiophene ring.
4-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid imparts unique electronic properties, making it more suitable for certain applications, such as in the development of electronic materials and sensors. Additionally, the combination of the hydroxyphenyl and pyrazole rings enhances its potential biological activity compared to similar compounds.
Properties
IUPAC Name |
4-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-14-5-2-1-4-11(14)13-10-12(15-6-3-9-24-15)18-19(13)16(21)7-8-17(22)23/h1-6,9,13,20H,7-8,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQESZXXRSWCXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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